N-(3-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide -

N-(3-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

Catalog Number: EVT-5045752
CAS Number:
Molecular Formula: C18H18N2O5S
Molecular Weight: 374.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R) - (-) - 2- {N- [4- (1,1-dioxido-3-oxo-2,3-dihydro-benzisothiazol-2-yl) butyl] aminomethyl} chroman crystalline hydrochloride

Compound Description: This compound is a crystalline hydrochloride salt form of a benzisothiazole derivative. It's highlighted in the research as a potential therapeutic agent for nerve degeneration. The crystalline form exhibits stability at room temperature, making it suitable for pharmaceutical formulations. []

Relevance: Both this compound and N-(3-Methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide share a structurally similar core unit: a 1,1-dioxido-3-oxo-isothiazolidine ring system. The presence of this specific heterocyclic motif in both compounds establishes their structural relationship. []

N-[[(5S)-3-[4-(1,1-Dioxido-4- thiomorpholinyl)-3,5-difluorophenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide (PNU-288034)

Compound Description: PNU-288034 belongs to the oxazolidinone class of antibacterial agents. It was synthesized efficiently and prepared on a pilot scale by Pfizer as part of their research in the oxazolidinone area. A key step in its synthesis was a novel double Michael addition of 2,6-difluoroaniline with divinyl sulfone to form the dioxidothiomorpholinyl ring. []

Relevance: Although PNU-288034 belongs to a different heterocyclic class (oxazolidinones), its development shares a common theme with N-(3-Methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide: the pursuit of novel bioactive compounds containing a cyclic sulfonamide moiety (dioxidothiomorpholinyl in PNU-288034 and 1,1-dioxido-isothiazolidine in the target compound). This shared structural element suggests potential similarities in their chemical properties and potential biological activity. []

(1,1-dioxido-3-oxo-1, 2-benzisothiazol-2(3H)-yl)methyl N-[(phenylmethoxy)carbonyl]-beta-alanate (7b)

Compound Description: This compound, denoted as 7b, is a potent inhibitor of human mast cell tryptase (IC50 = 0.85 microM). [] It was synthesized by reacting 2-(bromomethyl)-1, 2-benzisothiazol-3(2H)-one 1,1-dioxide with a carboxylic acid. It exhibits time-dependent inhibition consistent with mechanism-based inhibition. []

Relevance: This compound shares a benzisothiazole core with (R) - (-) - 2- {N- [4- (1,1-dioxido-3-oxo-2,3-dihydro-benzisothiazol-2-yl) butyl] aminomethyl} chroman crystalline hydrochloride. This suggests a potential relationship between the benzisothiazole structural motif and the inhibition of tryptase. Since N-(3-Methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide possesses a similar cyclic sulfonamide group within its isothiazolidine ring, it could be investigated for potential tryptase inhibitory activity as well. []

2-alkylthio-4-methyl-5-oxo-4,5-dihydrobenzo[f]-1,4-thiazepine-3-carbonitriles (10)

Compound Description: These compounds are synthesized from 2-chloro-N-cyanomethyl-N-methyl-benzamide through a reaction with a base, carbon disulfide, and an alkylating agent at elevated temperatures. []

Relevance: Though structurally different from N-(3-Methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide, the synthesis of 2-Alkylthio-4-methyl-5-oxo-4,5-dihydrobenzo[f]-1,4-thiazepine-3-carbonitriles highlights the versatility of using similar starting materials and reaction conditions to create diverse heterocyclic compounds with potential biological activity. This emphasizes the potential for exploring variations of N-(3-Methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide through synthetic modifications. []

4- [4- (3,3-diphenylprop-2-enyl) piperazin-1-yl] -N- [ (3-nitrophenyl) sulfonyl] benzamide

Compound Description: This compound is the first listed in a group of compounds that are proposed as agents inducing apoptosis for the treatment of cancer, immune, and autoimmune diseases. []

Relevance: While structurally diverse from N-(3-Methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide, its inclusion in the research alongside a vast library of structurally related analogs emphasizes the exploration of diverse chemical structures, particularly those containing sulfonamide moieties, in the pursuit of novel therapeutic agents for complex diseases like cancer and autoimmune disorders. This underscores the broader context of drug discovery efforts targeting these disease areas. []

4- (4 - {[2- (4-chlorophenyl) -4,4-dimethylcyclohex-1-en-1-yl] methyl} piperazin-1-yl) -2- (1H-indole- 5-yloxy) -N - [(3-nitrophenyl) -ulfonyl] benzamide

Compound Description: This compound is the first in a group of compounds that are also proposed as agents inducing apoptosis for the treatment of cancer, immune, and autoimmune diseases. []

Relevance: The presence of a sulfonamide group in this compound, as in the previous example and the target compound, N-(3-Methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide, suggests that this functional group may be important for the described biological activity. []

Properties

Product Name

N-(3-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

IUPAC Name

N-(3-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

Molecular Formula

C18H18N2O5S

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C18H18N2O5S/c1-12-11-26(23,24)20(18(12)22)15-7-3-5-13(9-15)17(21)19-14-6-4-8-16(10-14)25-2/h3-10,12H,11H2,1-2H3,(H,19,21)

InChI Key

LKJBRJVRZBPAMW-UHFFFAOYSA-N

SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)OC

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.